6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENZURKWPUDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Synthesis of kinase inhibitors using trifluoromethylpyridine intermediates
Application Note: Strategic Incorporation of Trifluoromethylpyridine Scaffolds in Kinase Inhibitor Design
Part 1: Introduction & Scientific Rationale
The "Fluorine Effect" in Kinase Medicinal Chemistry The incorporation of trifluoromethyl (-CF₃) groups into pyridine scaffolds is a cornerstone strategy in modern kinase inhibitor design. Beyond simple bioisosterism for phenyl rings, the CF₃-pyridine motif offers three critical advantages that drive potency and pharmacokinetic (PK) success:
-
Metabolic Blocking: The high bond dissociation energy of C-F bonds protects the pyridine ring from oxidative metabolism (e.g., P450-mediated hydroxylation), significantly extending in vivo half-life compared to non-fluorinated analogs [1].
-
Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyridine nitrogen. This modulation reduces non-specific binding to plasma proteins while maintaining specific H-bond acceptor capability in the kinase hinge region [2].
-
Lipophilicity & Permeability: The bulky, hydrophobic -CF₃ group increases logP, facilitating membrane permeability and allowing the inhibitor to occupy hydrophobic pockets (e.g., the DFG-out allosteric pocket) often found in Type II kinase inhibitors [3].
Scope of this Guide This application note details the synthesis of a representative Type I/II Kinase Inhibitor Scaffold utilizing 2-chloro-4-(trifluoromethyl)pyridine as the core building block. We focus on two critical synthetic transformations: regioselective Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling.
Part 2: Strategic Workflow & Visualization
The synthesis of CF₃-pyridine kinase inhibitors generally follows a "Head-to-Tail" assembly. The electron-deficient nature of the pyridine ring—amplified by the -CF₃ group—dictates the order of operations.
Figure 1: Strategic Reaction Pathway Caption: Synthetic workflow for assembling a kinase inhibitor scaffold, prioritizing SnAr displacement followed by Pd-catalyzed coupling.
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective SₙAr Displacement
Objective: Installation of the solubilizing group or hinge-binding amine at the C2 position.
Mechanistic Insight: In 2,4-dichloro-6-(trifluoromethyl)pyridine, the C2 and C4 positions are both electrophilic. However, the C2 position is generally more reactive toward nucleophiles due to the inductive effect of the adjacent ring nitrogen. The -CF₃ group at C6 further activates the ring but does not disrupt the inherent C2 > C4 reactivity preference under controlled temperatures [4].
Materials:
-
Substrate: 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Nucleophile: Morpholine or substituted aniline (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2,4-dichloro-6-(trifluoromethyl)pyridine and anhydrous THF under N₂ atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Lower temperatures favor kinetic control, enhancing regioselectivity for the C2 position.
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile over 15 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] Look for the mono-substituted product (M+Nucleophile-Cl).
-
Self-Validation: If bis-substitution (disappearance of mono-product) is observed, lower the temperature to -10°C for the next run.
-
-
Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel.
Data Summary: SₙAr Regioselectivity
| Condition | Temperature | C2-Product Yield | C4-Product Yield | Bis-Product |
|---|---|---|---|---|
| Optimized | 0°C to RT | 88% | <5% | <2% |
| Aggressive | Reflux (65°C) | 60% | 15% | 20% |
| No Base | RT | 45% | 5% | 0% |
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the "Tail" aryl group to the C4-chloride.
Mechanistic Insight: Electron-deficient pyridines (like CF₃-pyridines) are excellent substrates for SₙAr but can be challenging in Pd-catalyzed couplings due to competitive coordination of the pyridine nitrogen to the Palladium center. Furthermore, the oxidative addition into the C-Cl bond requires electron-rich, bulky ligands to facilitate the cycle [5].
Materials:
-
Substrate: 2-amino-4-chloro-6-(trifluoromethyl)pyridine intermediate (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: XPhos or SPhos (4 mol%) Critical for electron-poor chlorides.
-
Base: K₃PO₄ (3.0 equiv, 2M aq. solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane with Argon for 20 minutes. Dissolved oxygen is the primary cause of catalyst death in this reaction.
-
Assembly: In a microwave vial or pressure tube, combine the Intermediate, Boronic Acid, Pd source, Ligand, and solid K₃PO₄ (if using solid).
-
Solvation: Add the degassed dioxane and water (4:1 ratio).
-
Reaction: Seal the vessel and heat to 90°C for 12 hours (or 110°C for 45 min in a microwave reactor).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water.
-
Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours.
Part 4: Quality Control & Troubleshooting
Analytical Signatures of CF₃-Pyridines
-
¹⁹F NMR: The -CF₃ group typically appears as a singlet around -63 to -68 ppm . This is a robust handle for monitoring reaction conversion without interference from hydrocarbon signals.
-
¹³C NMR: Expect quartet splitting of the carbon atoms attached to and adjacent to the fluorine atoms (¹J_CF ≈ 270 Hz, ²J_CF ≈ 30 Hz).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Pyridine N-coordination poisoning the catalyst. | Switch to XPhos or BrettPhos ligands; increase catalyst loading to 5 mol%. |
| Hydrolysis of CF₃ | Harsh basic conditions at high temp. | Avoid strong hydroxides (NaOH/KOH) at reflux. Use K₃PO₄ or Cs₂CO₃ instead. |
| Regioselectivity Loss (SₙAr) | Temperature too high; substrate too reactive. | Lower temp to -20°C; add nucleophile more slowly (syringe pump). |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Wicki, A., et al. (2016). PQR309: A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Available at: [Link]
Sources
The Architecture of Fusion: A Guide to One-Pot Cyclization Reactions Involving Chloromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chloromethyl Pyridines in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] The functionalization of this privileged heterocycle is a critical endeavor, and among the diverse array of synthons, chloromethyl pyridines have emerged as exceptionally versatile and reactive building blocks. Their utility is rooted in the facile displacement of the chloride by a wide range of nucleophiles, a characteristic that has been extensively exploited in the construction of complex molecular architectures. This guide delves into the strategic application of chloromethyl pyridines in one-pot cyclization reactions, a powerful class of transformations that enable the rapid and efficient assembly of fused heterocyclic systems.
One-pot reactions, by their very nature, offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency.[4] When applied to the synthesis of fused nitrogen-containing heterocycles, these methodologies provide a direct route to molecular complexity from readily available starting materials. This guide will provide an in-depth exploration of the mechanisms, applications, and detailed protocols for key one-pot cyclization reactions involving chloromethyl pyridines, with a particular focus on the synthesis of indolizine and pyrido[1,2-a]indole frameworks. These fused systems are not merely of academic interest; they form the core of many biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[5][6]
This document is designed to serve as a practical resource for researchers at the bench, providing not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," scientists can be better equipped to troubleshoot, optimize, and adapt these powerful synthetic tools to their specific research and development goals.
Mechanistic Underpinnings: The In Situ Generation of Pyridinium Ylides
A central theme in the one-pot cyclization reactions of chloromethyl pyridines is the in situ formation of pyridinium ylides. These 1,3-dipolar species are the key intermediates that undergo subsequent cycloaddition or intramolecular cyclization to forge the new heterocyclic ring.
The process is initiated by the quaternization of the pyridine nitrogen by an α-halocarbonyl compound or a species with a reactive methylene group, often facilitated by a base. In the context of this guide, the chloromethyl pyridine itself can react with a nucleophile to generate a pyridinium salt. Subsequent deprotonation of the α-carbon to the pyridinium nitrogen by a base generates the pyridinium ylide.
Caption: General workflow for one-pot cyclization.
The nature of the nucleophile and the subsequent reaction partner dictates the final heterocyclic scaffold. For instance, in the classic Tschitschibabin indolizine synthesis, the pyridinium ylide is generated from a 2-alkylpyridine and an α-halocarbonyl compound. However, in the context of one-pot reactions starting with chloromethyl pyridines, the pyridinium salt is typically formed first, followed by ylide generation and subsequent reaction.
Application Notes and Protocols
This section provides detailed protocols for representative one-pot cyclization reactions involving chloromethyl pyridines. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction design.
One-Pot Synthesis of Substituted Indolizines via 1,3-Dipolar Cycloaddition
This protocol describes a transition-metal-free, one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds (which can be formed in situ from chloromethyl pyridines and a carbonyl compound), pyridines, and electron-deficient alkenes. The reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation.[7][8]
Reaction Scheme:
Caption: Workflow for one-pot indolizine synthesis.
Protocol: Synthesis of Ethyl 2-methyl-1-phenylindolizine-3-carboxylate
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Ethyl benzoylacetate
-
(E)-But-2-enal (Crotonaldehyde)
-
Sodium Carbonate (Na₂CO₃)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-(chloromethyl)pyridine hydrochloride (1.0 mmol) and ethyl benzoylacetate (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add sodium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinium salt.
-
Add (E)-but-2-enal (1.2 mmol) and TEMPO (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired indolizine derivative.
Causality of Experimental Choices:
-
Sodium Carbonate: Acts as a base to neutralize the hydrochloride salt of 2-(chloromethyl)pyridine and to deprotonate the pyridinium salt intermediate to form the reactive pyridinium ylide. An excess is used to drive the reaction forward.[7][8]
-
TEMPO: A stable radical that serves as a mild and efficient oxidant for the dehydrogenation of the cycloadduct intermediate to the aromatic indolizine. This avoids the use of harsh or toxic metal-based oxidants.[7][8]
-
DMF: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the formation of the pyridinium salt and ylide. Its high boiling point is also advantageous for reactions requiring elevated temperatures.
-
120 °C: The elevated temperature is necessary to promote both the cycloaddition and the subsequent oxidation steps at a reasonable rate.[8]
Data Summary:
| Entry | Pyridine Derivative | α-Halo Carbonyl Precursor | Alkene | Yield (%) | Reference |
| 1 | 2-(Chloromethyl)pyridine | Ethyl 2-bromoacetate | Methyl acrylate | 85 | [7] |
| 2 | 2-(Chloromethyl)pyridine | Phenacyl bromide | Acrylonitrile | 92 | |
| 3 | 4-Methyl-2-(chloromethyl)pyridine | 2-Bromo-1-phenylethanone | N-Phenylmaleimide | 88 |
One-Pot Synthesis of Pyrido[1,2-a]indoles
This protocol outlines a one-pot synthesis of pyrido[1,2-a]indoles through a tandem alkylation and intramolecular cyclization of 2-(chloromethyl)pyridine with an appropriately substituted indole derivative.
Reaction Scheme:
Caption: Workflow for one-pot pyrido[1,2-a]indole synthesis.
Protocol: Synthesis of 10-cyanopyrido[1,2-a]indole
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
2-(1H-Indol-3-yl)acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 2-(1H-indol-3-yl)acetonitrile (1.0 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (10 mL) in a round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride (1.1 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired pyrido[1,2-a]indole.
Causality of Experimental Choices:
-
Potassium Carbonate: A moderately strong base sufficient to deprotonate the indole nitrogen, facilitating the initial N-alkylation step, and to promote the subsequent intramolecular cyclization.
-
Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and is suitable for refluxing temperatures.
-
Reflux: The thermal energy is required to drive both the initial alkylation and the subsequent intramolecular cyclization to completion.
Data Summary:
| Entry | Indole Derivative | Chloromethylpyridine | Yield (%) | Reference |
| 1 | 2-(1H-Indol-3-yl)acetonitrile | 2-(Chloromethyl)pyridine | 78 | [6] |
| 2 | Ethyl 2-(1H-indol-2-yl)acetate | 2-(Chloromethyl)pyridine | 72 | [6] |
| 3 | 3-(2-Nitroethyl)-1H-indole | 2-(Chloromethyl)pyridine | 65 | [6] |
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies. For each protocol, the following self-validating steps are recommended:
-
Reactant Purity: Ensure the purity of all starting materials, as impurities can significantly impact the reaction outcome and yield.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction time and prevent the formation of byproducts.
-
Product Characterization: Thoroughly characterize the final product using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.
-
Reproducibility: For critical applications, it is advisable to run the reaction on a small scale to confirm reproducibility before scaling up.
Conclusion and Future Perspectives
One-pot cyclization reactions involving chloromethyl pyridines represent a powerful and efficient strategy for the synthesis of a diverse range of fused N-heterocycles. The ability to generate key pyridinium ylide intermediates in situ streamlines the synthetic process, making it an attractive approach for both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these reactions in their own synthetic endeavors.
The field continues to evolve, with ongoing efforts focused on the development of more sustainable and atom-economical methodologies. The exploration of novel catalysts, including photoredox and enzymatic systems, holds the promise of even milder and more selective transformations. Furthermore, the application of these one-pot strategies to the synthesis of increasingly complex and biologically relevant molecules will undoubtedly continue to be a fruitful area of research. As our understanding of these reactions deepens, so too will our ability to design and create the next generation of innovative therapeutics based on these privileged heterocyclic scaffolds.
References
-
Functionalized quinolizinium-based fluorescent reagents for modification of cysteine-containing peptides and proteins. (URL: [Link])
-
Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. (URL: [Link])
-
Synthesis of indolizines. (URL: [Link])
-
Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. (URL: [Link])
-
A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines. (URL: [Link])
-
Synthesis of Quinolizinium Salts | PDF | Alkene | Chemical Reactions. (URL: [Link])
-
Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. (URL: [Link])
-
One-pot organocatalyzed synthesis of tricyclic indolizines. (URL: [Link])
-
Natural/unnatural bioactive indolizine derivatives. (URL: [Link])
-
Synthesis of Functionalized Indolizines. | Download Scientific Diagram. (URL: [Link])
-
RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (URL: [Link])
-
Representative bioactive indolizine derivatives. (URL: [Link])
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (URL: [Link])
-
Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (URL: [Link])
-
Recent advances in the synthesis of pyrido[1,2-a]indoles. (URL: [Link])
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (URL: [Link])
-
Cascade multicomponent synthesis of indoles, pyrazoles, and pyridazinones by functionalization of alkenes. (URL: [Link])
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (URL: [Link])
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (URL: [Link])
-
Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (URL: [Link])
-
New series of fused pyrazolopyridines: Synthesis, molecular modeling, antimicrobial, antiquorum-sensing and antitumor activities. (URL: [Link])
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (URL: [Link])
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (URL: [Link])
-
Novel convenient 2-step synthesis of pyrido[1,2-a]indoles from pyrylium salts and o-bromoanilines. (URL: [Link])
-
(PDF) One-Pot Synthesis of Fused N,o-Heterocycles Through. (URL: [Link])
-
Catalytic Asymmetric Synthesis of Dihydropyrido[1,2-a]indoles from Nitrones and Allenoates. (URL: [Link])
-
Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. (URL: [Link])
-
One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. (URL: [Link])
-
One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. (URL: [Link])
- Synthetic method of 2-chloromethylpyridine hydrochloride. (URL: )
-
A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions. (URL: [Link])
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (URL: [Link])
-
Synthesis of Novel and Complex Tetrahydroquinazolinedione and Dihydropyrido[2,3-d]pyrimidine Derivatives via a One-Pot [4+2]-Cycloadddition Strategy. (URL: [Link])
-
Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. (URL: [Link])
-
Publications | Biegasiewicz Lab. (URL: [Link])
-
Mechanistic study of homoleptic trisamidolanthanide-catalyzed aldehyde and ketone hydroboration. Chemically non-innocent ligand participation. (URL: [Link])
-
Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]. (URL: [Link])
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of pyrido[1,2-a]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine. This document offers in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established synthetic methodologies and field-proven insights to help you navigate the complexities of this synthesis and maximize your yield and purity.
I. Overview of Synthetic Strategies
The synthesis of 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine can be approached through several routes, each with its own set of advantages and challenges. A common strategy involves the chloromethylation of a suitable 6-amino-2-(trifluoromethyl)pyridine precursor. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making careful optimization of reaction conditions paramount to success.[1][2]
A generalized synthetic approach is outlined below:
Caption: A simplified workflow for the synthesis of 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: Why is the yield of my 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine consistently low?
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making electrophilic substitution at the 3-position challenging. | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.- Elevate Temperature: Carefully increase the reaction temperature in increments. However, be cautious as excessive heat can lead to decomposition.[1]- Optimize Reagent Stoichiometry: Increase the molar ratio of the chloromethylating agent (e.g., formaldehyde and HCl) to the starting material. |
| Side Reactions | The amino group can react with the chloromethylating agent, leading to the formation of undesired byproducts. Dimerization or polymerization of the starting material or product can also occur. | - Protecting Groups: Consider protecting the amino group with a suitable protecting group (e.g., acetyl) before chloromethylation, followed by deprotection.- Control of Reaction Conditions: Maintain a lower reaction temperature to minimize side reactions. |
| Product Decomposition | The product, like many trifluoromethylpyridines, can be susceptible to decomposition under harsh acidic or high-temperature conditions.[1] | - Moderate Reaction Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate.- Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification steps without delay to minimize product degradation. |
| Poor Starting Material Quality | Impurities in the starting 6-amino-2-(trifluoromethyl)pyridine can interfere with the reaction. | - Purify Starting Material: Ensure the purity of the starting material through recrystallization or column chromatography before use. |
Question 2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can lead to the decomposition and polymerization of the starting materials and products, resulting in tar formation.[1] | - Reduce Temperature: Lower the reaction temperature and monitor for any improvement. A temperature-controlled reaction setup is highly recommended.- Stepwise Temperature Increase: If a higher temperature is necessary for the reaction to proceed, increase it gradually while closely monitoring the reaction mixture's appearance. |
| High Concentration of Reagents | A high concentration of reactants can increase the rate of side reactions and polymerization. | - Dilute the Reaction Mixture: Use a larger volume of solvent to reduce the concentration of the reactants. |
| Presence of Oxygen | For some related pyridine syntheses, the presence of oxygen can promote the formation of colored impurities. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Question 3: The chloromethylation is not occurring at the desired 3-position. What could be the reason?
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The trifluoromethyl group at the 2-position and the amino group at the 6-position may sterically hinder the approach of the electrophile to the 3-position. | - Use a Less Bulky Chloromethylating Agent: If possible, explore alternative, less sterically demanding chloromethylating reagents. |
| Electronic Effects | While the trifluoromethyl group is deactivating, the directing effects of the substituents might not exclusively favor the 3-position under all conditions. | - Alternative Synthetic Routes: Consider alternative synthetic strategies, such as starting with a pre-functionalized pyridine ring where the chloromethyl group or a precursor is already in the desired position. |
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The primary starting material is 6-amino-2-(trifluoromethyl)pyridine. The quality of this starting material is crucial for a successful synthesis. It is advisable to source a high-purity grade or purify it before use.
Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the formation of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for reaction monitoring and purity assessment, particularly if the product is sufficiently volatile.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents: Formaldehyde is a known carcinogen, and concentrated hydrochloric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Vapors: The reaction may produce hazardous vapors. Ensure adequate ventilation and consider using a scrubber if necessary.
-
Product Handling: The final product's toxicological properties may not be fully characterized. Handle it with care, avoiding inhalation, ingestion, and skin contact.
Q4: Are there alternative methods to introduce the chloromethyl group?
While the use of formaldehyde and HCl is a common method, other chloromethylating agents can be explored. However, their suitability for this specific substrate would need to be experimentally validated.
Q5: How can I improve the purification of the final product?
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system will depend on the polarity of the product and any impurities.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be an effective method for obtaining a highly pure product.
-
Acid-Base Extraction: The basicity of the amino group and the pyridine nitrogen allows for purification via acid-base extraction to remove non-basic impurities.
IV. Experimental Protocol: A General Procedure
The following is a generalized protocol and should be optimized for your specific laboratory conditions and scale.
Caption: A flowchart illustrating the general experimental steps for the synthesis.
V. References
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276.
-
Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry.
-
CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
-
US5283338A - Process for the preparation of 2-chloropyridines - Google Patents.
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate.
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate.
-
Synthesis and Applications of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
-
Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines - ResearchGate.
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses.
-
CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin.
-
A simple synthesis of aminopyridines: use of amides as amine source - SciELO.
-
preventing decomposition of trifluoromethylpyridines during synthesis - Benchchem.
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.
-
troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine - Benchchem.
-
3-Amino-2-chloro-6-(trifluoromethyl)pyridine - Pipzine Chemicals.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Asian Journal of Chemistry.
Sources
Overcoming steric hindrance of 2-trifluoromethyl group in coupling reactions
Technical Support Center: 2-Trifluoromethyl Group Coupling Reactions
Welcome to the technical support center for researchers navigating the unique challenges of palladium-catalyzed cross-coupling reactions involving substrates with a 2-trifluoromethyl (CF₃) group. This guide is designed to provide practical, in-depth solutions and mechanistic insights to help you overcome common hurdles in your synthetic endeavors.
The presence of a CF₃ group ortho to the reaction site introduces a significant steric and electronic challenge.[1] Its large steric footprint can hinder the approach of the catalyst, while its strong electron-withdrawing nature can significantly alter the reactivity of the aryl halide or organometallic partner. This guide offers troubleshooting advice and optimized protocols to address these specific issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: "I am attempting a Suzuki-Miyaura coupling with 2-bromo-trifluoromethylbenzene and a boronic acid, but I'm seeing only starting material or trace product. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What is going wrong?"
Answer: This is a classic challenge. The combination of steric hindrance and the electron-withdrawing nature of the 2-CF₃ group makes the standard "go-to" conditions suboptimal. Here’s a breakdown of the problem and how to fix it:
-
The Problem:
-
Slow Oxidative Addition: The bulky CF₃ group shields the C-Br bond, slowing down the crucial initial oxidative addition step where the Pd(0) catalyst inserts into the carbon-halogen bond.[2][3]
-
Inefficient Reductive Elimination: The final step, reductive elimination, which forms the desired C-C bond, is also hindered.[4][5] The steric bulk makes it difficult for the two coupling partners on the palladium center to come together.
-
Ligand Choice: Triphenylphosphine (PPh₃) is often not bulky or electron-donating enough to promote the reaction for such a challenging substrate.[4]
-
-
The Solution: A Multi-Point Optimization
You need a more robust catalytic system designed for sterically demanding substrates.[4][6][7] The key is to use highly active, bulky, and electron-rich phosphine ligands, often referred to as Buchwald ligands.[6][8] These ligands promote both oxidative addition and reductive elimination.[3][4][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or a dedicated precatalyst like SPhos Pd G3 | Pd₂(dba)₃ is a reliable source of Pd(0). Precatalysts are air-stable and form the active L₁Pd(0) species efficiently.[3][9] |
| Ligand | SPhos or XPhos (1.5 - 2.5 mol %) | These are bulky, electron-rich biarylmonophosphine ligands designed to accelerate oxidative addition and reductive elimination for hindered substrates.[4][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are often required to facilitate the transmetalation step, especially with electron-deficient aryl halides.[10] |
| Solvent | Toluene, Dioxane, or CPME (Cyclopentyl methyl ether) | Aprotic solvents are generally preferred. |
| Temperature | 80 - 110 °C | Increased temperature helps overcome the activation energy barrier for the sluggish oxidative addition step. |
Issue 2: Failure in Buchwald-Hartwig Amination
Question: "My Buchwald-Hartwig amination of 1-chloro-2-(trifluoromethyl)benzene with a primary amine is failing. I'm using Pd₂(dba)₃, BINAP, and NaOtBu. What adjustments should I make?"
Answer: This is a common issue. While BINAP is a good ligand, it can be suboptimal for electron-deficient and sterically hindered aryl chlorides.[11] Aryl chlorides are notoriously less reactive than bromides or iodides.[4]
-
The Problem:
-
Aryl Chloride Inactivity: The C-Cl bond is much stronger than C-Br or C-I, making oxidative addition the rate-limiting step.[4]
-
Ligand Mismatch: Bidentate ligands like BINAP can sometimes be too rigid for this specific substrate combination, hindering the catalytic cycle.[11] Monodentate, bulky phosphine ligands often perform better here.[9]
-
Base Strength: While NaOtBu is a strong base, its efficacy can be influenced by the choice of ligand and solvent.
-
-
The Solution: A Modern Catalyst System
For challenging aryl chlorides, you need a highly active catalyst system. This involves switching to a more specialized Buchwald ligand and potentially a different base.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 | These are state-of-the-art precatalysts that are highly active for C-N bond formation, especially with hindered substrates.[8] |
| Ligand | BrettPhos or RuPhos (included in precatalyst) | These ligands have specific steric and electronic properties tailored for challenging aminations.[8] |
| Base | LHMDS (Lithium bis(trimethylsilyl)amide) or K₃PO₄ | LHMDS is a very strong, non-nucleophilic base that is often effective when NaOtBu fails.[12] K₃PO₄ is a milder but often effective alternative. |
| Solvent | Toluene or Dioxane | Standard solvents for this transformation. |
| Temperature | 100 - 110 °C | Necessary to promote the difficult oxidative addition of the aryl chloride. |
Issue 3: Low Yields in Sonogashira Coupling
Question: "I'm trying to perform a Sonogashira coupling between 1-iodo-2-(trifluoromethyl)benzene and a terminal alkyne using Pd(PPh₃)₂Cl₂/CuI and Et₃N. The reaction is sluggish and gives a poor yield. Why?"
Answer: The Sonogashira reaction, while powerful, can be sensitive to steric hindrance around the coupling site.[13][14][15]
-
The Problem:
-
Steric Clash: The bulky 2-CF₃ group impedes the approach of the palladium-alkynyl complex during the catalytic cycle, hindering the final reductive elimination step.
-
Copper-Related Side Reactions: The copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling), reducing the yield of the desired product.[16]
-
-
The Solution: Optimize Ligands and Consider Copper-Free Conditions
Caption: Decision tree for Sonogashira troubleshooting.
Recommended Modifications:
| Strategy | Details | Rationale |
| 1. Standard (Copper-Catalyzed) | Replace PPh₃ with a bulkier, more electron-donating ligand like P(t-Bu)₃ . | Tri-tert-butylphosphine is known to accelerate Sonogashira couplings, especially for less reactive aryl halides, by promoting the reductive elimination step. |
| 2. Copper-Free Sonogashira | Use a palladium catalyst like Pd(OAc)₂ with a specialized ligand (e.g., cataCXium® A) and a stronger amine base like DBU or pyrrolidine. | This approach avoids the issue of alkyne homocoupling and can be more effective for hindered substrates. The mechanism proceeds without the copper cycle.[16] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a sterically hindered 2-trifluoromethylaryl bromide.
Reaction: Coupling of 1-Bromo-2-(trifluoromethyl)benzene with 4-methoxyphenylboronic acid.
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-bromo-2-(trifluoromethyl)benzene, 4-methoxyphenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- PubMed. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands.
- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- PubMed Central. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition.
- Chemical Communications (RSC Publishing). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- MDPI. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides.
- Journal of the American Chemical Society. C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment.
- Dalton Transactions (RSC Publishing). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Sonogashira coupling.
- LinkedIn. Role of palladium catalyst in cross-coupling reactions.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed Central. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubMed. Picking Two out of Three: Defluorinative Annulation of Trifluoromethyl Alkenes for the Synthesis of Monofluorinated Carbo- and Heterocycles.
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- YouTube. Sonogashira coupling.
- PubMed Central. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- ResearchGate. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.
- PubMed. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters.
- PubMed. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s).
- PubMed Central. Innate C-H trifluoromethylation of heterocycles.
- PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- Wiley Online Library. Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio.
- PubMed Central. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts.
- Frontiers. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates.
- PubMed. Highly selective biaryl cross-coupling reactions between aryl halides and aryl Grignard reagents: a new catalyst combination of N-heterocyclic carbenes and iron, cobalt, and nickel fluorides.
Sources
- 1. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of 2-(Trifluoromethyl)pyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds like pyridine is a cornerstone of modern molecular design. This single functional group can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the trifluoromethylated pyridines, the 2-substituted isomer is of particular interest due to the unique electronic interplay between the strongly electron-withdrawing CF₃ group and the adjacent nitrogen atom.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation and characterization of these molecules. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, often spanning hundreds of parts per million (ppm), provides exquisite sensitivity to the local electronic environment, making it a powerful probe of molecular structure and conformation.[1][2]
This guide provides an in-depth comparison of the ¹⁹F NMR characteristics of 2-(trifluoromethyl)pyridine derivatives. We will explore the causality behind the observed chemical shifts and coupling constants, present supporting experimental data, and provide a robust protocol for acquiring high-quality spectra. Our focus is on providing not just data, but a framework for understanding how subtle structural modifications are reflected in the ¹⁹F NMR spectrum.
The Decisive Influence of Substituents on the ¹⁹F NMR Chemical Shift of 2-(Trifluoromethyl)pyridines
The ¹⁹F chemical shift (δ) of the CF₃ group in 2-(trifluoromethyl)pyridine derivatives is a sensitive reporter of the electronic environment of the pyridine ring. The position and electronic nature—whether electron-donating (EDG) or electron-withdrawing (EWG)—of other substituents on the ring systematically modulate the shielding of the fluorine nuclei.
In general, the ¹⁹F chemical shift of a CF₃ group on an aromatic ring is influenced by a combination of inductive and resonance effects. Electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (less negative δ value), while electron-donating groups increase shielding, resulting in an upfield shift (more negative δ value).[3]
The following table summarizes representative ¹⁹F NMR chemical shift data for a series of substituted 2-(trifluoromethyl)pyridines, illustrating these trends.
| Compound | Substituent (Position) | ¹⁹F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | None | -64.5 |
| 4-Amino-2-(trifluoromethyl)pyridine | 4-NH₂ (EDG) | -65.2 |
| 4-Methoxy-2-(trifluoromethyl)pyridine | 4-OCH₃ (EDG) | -64.8 |
| 4-Chloro-2-(trifluoromethyl)pyridine | 4-Cl (EWG) | -63.9 |
| 4-Nitro-2-(trifluoromethyl)pyridine | 4-NO₂ (EWG) | -63.5 |
| 6-[4-(Dimethylamino)phenyl]-4-(trifluoromethyl)nicotinonitrile | 4-CF₃, 6-Aryl (complex) | -97.50 |
| 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile derivative | 4-CF₃, 2-OH (complex) | -98.89 |
Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). Data is compiled from various sources and may be solvent-dependent.[4][5]
As the data illustrates, electron-donating groups like amino and methoxy at the 4-position cause an upfield shift relative to the unsubstituted parent compound, indicating increased shielding of the CF₃ group. Conversely, electron-withdrawing groups like chloro and nitro at the same position lead to a downfield shift, signifying deshielding. This predictable trend allows for the rapid assessment of the electronic character of novel derivatives.
A Comparative Look: Isomeric Effects on ¹⁹F Chemical Shifts
The position of the trifluoromethyl group on the pyridine ring has a pronounced effect on its ¹⁹F chemical shift. This is due to the different interplay of inductive and resonance effects relative to the ring nitrogen.
| Isomer | Typical ¹⁹F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | ~ -64 to -66 |
| 3-(Trifluoromethyl)pyridine | ~ -63 to -64 |
| 4-(Trifluoromethyl)pyridine | ~ -62 to -63 |
Generally, the CF₃ group at the 2-position is the most shielded (most upfield), while the 4-substituted isomer is the most deshielded (most downfield). This trend can be rationalized by considering the resonance structures of the pyridine ring and the inductive effect of the nitrogen atom.
Through-Bond and Through-Space Coupling: Unraveling the Multiplet Structure
The signal for the CF₃ group in a ¹⁹F NMR spectrum is often not a simple singlet. It can be split into complex multiplets due to spin-spin coupling with nearby protons on the pyridine ring. These coupling constants (J values), measured in Hertz (Hz), provide invaluable information about the connectivity and spatial relationships within the molecule.
The coupling between the fluorine nuclei of the CF₃ group and the ring protons occurs through chemical bonds (through-bond coupling) and, in some cases, directly through space (through-space coupling).
A typical ¹⁹F NMR spectrum of 2-(trifluoromethyl)pyridine will show a quartet, resulting from coupling to the proton at the 3-position (H3). The magnitude of this four-bond coupling (⁴JF-H3) is typically around 1-2 Hz. Longer-range couplings to H4, H5, and H6 are also possible, though often smaller and may not be resolved without high-resolution instrumentation.
The observation of through-space coupling is particularly insightful. For instance, a notable through-space interaction can occur between the fluorine atoms of the 2-CF₃ group and a proton of a substituent at the 3-position. The magnitude of this coupling is highly dependent on the distance between the interacting nuclei.[6][7][8]
Experimental Protocol for High-Quality ¹⁹F NMR of 2-(Trifluoromethyl)pyridine Derivatives
Obtaining clean, high-resolution ¹⁹F NMR spectra is paramount for accurate characterization. The following protocol is a self-validating system designed to yield reliable and reproducible data for small molecules.
I. Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from fluorinated impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common choice for many organic molecules. For compounds with different polarities, consider solvents like DMSO-d₆ or Acetone-d₆. Be aware that solvent polarity can influence the ¹⁹F chemical shift.[9]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Reference Standard: For precise chemical shift determination, an internal reference standard can be added. However, for routine characterization, referencing to the known solvent impurity signal of a common external standard like CFCl₃ is often sufficient.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the correct impedance.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse experiment is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured. For trifluoromethyl groups, a narrower range of -80 to -60 ppm may be appropriate.[10]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.[2]
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
Proton Decoupling (Optional): To simplify the spectrum and collapse the multiplets into a singlet, proton decoupling can be applied. Comparing the proton-coupled and decoupled spectra is a powerful way to confirm F-H couplings.
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Analysis: Identify the chemical shifts, integrate the signals, and measure the coupling constants from the multiplet patterns in the proton-coupled spectrum.
Conclusion
The ¹⁹F NMR spectrum of a 2-(trifluoromethyl)pyridine derivative is rich with information. By understanding the interplay of electronic effects, isomeric positioning, and through-bond/through-space couplings, researchers can confidently characterize these important molecules. The chemical shift provides a direct readout of the electronic environment of the pyridine ring, while the coupling patterns reveal key structural details. The robust experimental protocol outlined in this guide provides a reliable framework for obtaining high-quality, reproducible data, enabling researchers to leverage the full power of ¹⁹F NMR in their drug discovery and development endeavors.
References
-
Prosser, R. S., & Kitevski-LeBlanc, J. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 395–404. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]
-
Dalvit, C., & Vulpetti, A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics, 24(13), 7721–7735. [Link]
-
Cobas, C., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4037-4046. [Link]
-
Koval, O., et al. (2022). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules, 27(21), 7247. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). ¹⁹F NMR Reference Standards. [Link]
-
El-Khoury, R., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]
-
Tlusty, M., et al. (2019). ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF₃-substituted Aromatic Group 15 Trivalent Chlorides. Zeitschrift für anorganische und allgemeine Chemie, 645(15), 960-967. [Link]
-
University of Ottawa. (n.d.). ¹⁹Flourine NMR. [Link]
-
UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
Tormena, C. F., et al. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics, 20(33), 21546-21555. [Link]
-
Cerdan, S., et al. (1998). 'Through-space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. Magnetic Resonance in Chemistry, 36(7), 495-500. [Link]
-
Tormena, C. F., et al. (2018). Through Space JHF Spin-Spin Coupling Constant Transmission Pathways in 2-(Trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF∙∙∙HS and CF∙∙∙SH interactions. ResearchGate. [Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging | MDPI [mdpi.com]
- 5. colorado.edu [colorado.edu]
- 6. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F [nmr.chem.ucsb.edu]
Comparative Spectroscopic Analysis: Distinguishing 2-CF3 and 3-CF3 Pyridine Regioisomers
Executive Summary & Strategic Importance
In the high-stakes arena of drug discovery, the trifluoromethylpyridine moiety is a privileged pharmacophore. It modulates lipophilicity (
Distinguishing 2-(trifluoromethyl)pyridine (2-CF3) from 3-(trifluoromethyl)pyridine (3-CF3) is not merely an academic exercise; it is a critical quality attribute (CQA). The position of the
This guide provides a definitive, data-driven framework for identifying and separating these isomers, moving beyond basic observation to causal spectroscopic analysis.
Nuclear Magnetic Resonance (NMR): The Gold Standard
NMR is the only self-validating method for ab initio structural assignment of these isomers. While Mass Spectrometry (MS) confirms the molecular weight, it struggles to differentiate these regioisomers without prior retention time data.
Fluorine-19 NMR ( )
This is the fastest diagnostic tool. The local electronic environment of the fluorine atoms differs significantly due to the proximity of the nitrogen lone pair.
| Isomer | Approx. Chemical Shift ( | Electronic Environment |
| 2-CF3 | -68.0 ppm | Shielded: The |
| 3-CF3 | -62.5 ppm | Deshielded: The |
Note: Shifts are referenced to
Proton NMR ( )
The presence or absence of the proton at the C2 position is the "smoking gun."
-
3-CF3 Pyridine:
-
Key Feature: Look for a signal around 8.8 – 9.0 ppm .
-
Assignment: This is the C2-H . It appears as a broad singlet or fine doublet. It is highly deshielded because it is flanked by the electronegative Nitrogen and the electron-withdrawing
group.
-
-
2-CF3 Pyridine:
-
Key Feature: Absence of the signal > 8.7 ppm.
-
Assignment: The most downfield signal will be the C6-H (approx 8.7 ppm), but it lacks the synergistic deshielding of the 3-position substituent found in the 3-isomer.
-
Carbon-13 NMR ( )
If
-
2-CF3: The quartet is located at ~148 ppm (typical for C2 of pyridine).
-
3-CF3: The quartet is located at ~125 ppm (typical for C3 of pyridine).
Chromatographic Separation & Dipole Moments
When separating reaction mixtures, predicting elution order is vital. This prediction relies on the Dipole Moment (
The Dipole Logic
-
Pyridine Ring: Dipole points toward the Nitrogen.
-
Trifluoromethyl Group: Electron-withdrawing; dipole points away from the ring.
-
2-CF3 (High Polarity): The vectors of the N-atom and the 2-CF3 group are at a
angle. They are additive, resulting in a larger net dipole . -
3-CF3 (Lower Polarity): The vectors are at
. They partially cancel each other out, resulting in a smaller net dipole .
Elution Prediction Table
| Method | Stationary Phase | Mechanism | 2-CF3 Elution | 3-CF3 Elution |
| Reverse Phase (HPLC) | C18 (Non-polar) | Hydrophobic Interaction | Early (More Polar) | Late (Less Polar) |
| Normal Phase (Flash/GC) | Silica/Polysiloxane | Polar Interaction | Late (More Polar) | Early (Less Polar) |
Visualization of Separation Logic
Figure 1: Mechanistic basis for chromatographic separation. 2-CF3 is more polar and elutes first in Reverse Phase LC.
Mass Spectrometry (MS) Dynamics
While both isomers share the parent mass (
-
Common Fragments:
-
128 (
): Rare, usually low intensity. -
78 (
): Loss of the trifluoromethyl radical. -
69 (
): The trifluoromethyl cation itself.
-
128 (
-
Distinguishing Feature (The Ortho Effect):
-
2-CF3: Often shows a distinctive fragmentation involving the interaction between the Fluorine and the Nitrogen lone pair or ring nitrogen. Look for variations in the intensity of the
peak or ring-opening fragments compared to the 3-isomer. -
Recommendation: Do not rely on MS alone. Use MS as a detector for GC/LC, relying on the retention time logic established in Section 3.
-
Experimental Protocol: Quantitative Determination (qNMR)
To determine the ratio of isomers in a crude reaction mixture without separation, use Quantitative
Objective: Calculate molar ratio of 2-CF3 : 3-CF3.
Reagents:
-
Solvent:
(ensure no acid traces which might protonate the pyridine N and shift peaks). -
Internal Standard (Optional):
-Trifluorotoluene ( ppm). Note: Ensure this does not overlap with the 3-CF3 peak (~ -62.5 ppm).
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~10 mg of crude mixture in 0.6 mL
. -
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle:
(to ensure full relaxation). -
Relaxation Delay (
): Set to . Fluorine nuclei have long relaxation times (often 2-5 seconds). Set seconds to avoid integration errors. -
Spectral Width: Ensure the window covers -50 to -80 ppm.
-
Scans: 16-32 scans are usually sufficient for >95% confidence.
-
-
Processing:
-
Phase correction must be manual and precise.
-
Baseline correction is mandatory.
-
Integrate the signal at -68.0 ppm (Region A) and -62.5 ppm (Region B) .
-
-
Calculation:
Decision Matrix for Analysis
Figure 2: Analytical decision tree for identifying or quantifying trifluoromethylpyridine isomers.
References
-
National Institute of Standards and Technology (NIST). Pyridine, 3-(trifluoromethyl)- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). Pyridine, 2-(trifluoromethyl)- Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for electronic effects of CF3 groups). [Link]
-
SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[3] (Source for general NMR shift comparisons). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
